4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorobenzoyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 2-fluorobenzoyl chloride by reacting 2-fluorobenzoic acid with thionyl chloride.
Coupling with Pyrrole: The 2-fluorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-pyrrole intermediate.
Introduction of the Methoxyimino Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyimino group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Shares the fluorobenzoyl group but lacks the pyrrole and methoxyimino groups.
4-((2-(2-Fluorobenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Contains a similar fluorobenzoyl group but has different substituents.
Uniqueness
4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of the fluorobenzoyl group, pyrrole ring, and methoxyimino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H12FN3O3 |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
4-(2-fluorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C14H12FN3O3/c1-21-18-8-17-14(20)12-6-9(7-16-12)13(19)10-4-2-3-5-11(10)15/h2-8,16H,1H3,(H,17,18,20) |
InChI Key |
SMFQQIYLOMSECS-UHFFFAOYSA-N |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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